1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine; hydrochloride is a chemical compound classified under the category of amines, specifically as a substituted phenylpropanamine. This compound exhibits structural similarities to other psychoactive substances, which have garnered attention in both medicinal chemistry and illicit drug research. Its molecular formula is with a molecular weight of approximately 275.79 g/mol.
This compound can be synthesized through various chemical processes, often starting from commercially available precursors such as 4-fluoro-3-methylbenzaldehyde and phenylpropanamine derivatives. The synthesis methods and detailed procedures are crucial for understanding its production and potential applications in scientific research.
1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine; hydrochloride is part of the broader class of synthetic cathinones and phenethylamines, compounds that are known for their stimulant properties and interactions with neurotransmitter systems. These substances are often studied for their pharmacological effects, particularly in relation to serotonin and norepinephrine reuptake inhibition.
The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine; hydrochloride typically involves several key steps:
The reaction conditions, such as temperature, pH, and reaction time, are critical for optimizing yield and purity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the synthesis.
The molecular structure of 1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine; hydrochloride features a propanamine backbone with a fluorinated phenyl ring and an additional phenyl substituent.
Property | Data |
---|---|
Molecular Formula | C₁₆H₂₀ClF |
Molecular Weight | 275.79 g/mol |
IUPAC Name | 1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine; hydrochloride |
InChI | InChI=1S/C16H20ClF/c1-10(2)9-11(12)13(17)14(18)15(19)16(20)21;/h9,12H,10H2,1H3;1H/t10-/m0./s1 |
SMILES | CC(C(C(C(C(CC)=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C)))F)))))))))))))) |
The compound can participate in various chemical reactions typical for amines and substituted phenyl compounds:
These reactions are often sensitive to conditions such as temperature and solvent choice, impacting the selectivity and yield of desired products.
The mechanism of action for 1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine; hydrochloride primarily involves its interaction with neurotransmitter systems:
Property | Value |
---|---|
Melting Point | Approximately 200 °C |
Boiling Point | Not well-defined due to decomposition |
pH | Slightly acidic when dissolved |
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2